molecular formula C15H17O6P B12095504 Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate

Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate

Cat. No.: B12095504
M. Wt: 324.26 g/mol
InChI Key: KIZVECBERHNAHK-CABCVRRESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate typically involves the reaction of diphenylphosphine oxide with a suitable epoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is unique due to its combination of a phosphonate group with a trihydroxypropyl moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity associated with this compound, summarizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

This compound features a phosphonate group attached to a trihydroxypropyl moiety. The presence of the phosphonate group is significant as it enhances the compound's interactions with biological targets.

Biological Activity Overview

The biological activities of diphenyl phosphonates, including this compound, have been investigated primarily in the context of enzyme inhibition and anticancer properties.

Enzyme Inhibition

  • Protease Inhibition : Research has shown that diphenyl phosphonates can act as inhibitors for various proteases. A study synthesized several diphenyl phosphonate esters and evaluated their inhibitory effects on trypsin-like proteases such as granzyme A and K. Among these compounds, certain derivatives exhibited high specificity and potency against granzyme A with second-order rate constants reaching up to 3650 M1^{-1}s1^{-1} for the most effective inhibitors .
  • Cytotoxicity : Another aspect of biological activity involves the cytotoxic effects on cancer cells. Compounds similar to diphenyl phosphonates have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), outperforming standard treatments like Tamoxifen in some cases . This suggests that modifications in the phosphonate structure can lead to enhanced anticancer activity.

Study 1: Synthesis and Evaluation of Inhibitors

A comprehensive study synthesized various diphenyl phosphonate esters and evaluated their inhibitory effects on granzyme A and K. The findings indicated that specific structural modifications could lead to selective inhibition of these enzymes. For example:

CompoundInhibition Rate (kobs/[I])Target Enzyme
Cbz-Thr-(4-AmPhGly)P(OPh)₂2220 M1^{-1}s1^{-1}Granzyme A
Cbz-LysP(OPh)₂89 M1^{-1}s1^{-1}Mast Cell Tryptase

These results underscore the potential of diphenyl phosphonates in therapeutic applications targeting specific proteases involved in disease processes .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of related diphenyl compounds against breast cancer cells. The study revealed that:

  • Compounds exhibited high cytotoxicity against MCF-7 cells.
  • The addition of specific side chains enhanced the efficacy compared to traditional drugs like Tamoxifen.

The results indicated that structural modifications could significantly impact the biological activity of these compounds .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or cellular pathways:

  • Enzyme Interaction : The phosphonate group may mimic natural substrates or inhibitors, allowing it to bind effectively to active sites on target enzymes.
  • Cellular Uptake : Variations in the chemical structure can influence the compound's ability to penetrate cellular membranes, affecting its overall bioavailability and therapeutic efficacy .

Properties

Molecular Formula

C15H17O6P

Molecular Weight

324.26 g/mol

IUPAC Name

(1S,2R)-1-diphenoxyphosphorylpropane-1,2,3-triol

InChI

InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2/t14-,15+/m1/s1

InChI Key

KIZVECBERHNAHK-CABCVRRESA-N

Isomeric SMILES

C1=CC=C(C=C1)OP(=O)([C@@H]([C@@H](CO)O)O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2

Origin of Product

United States

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